molecular formula C22H18ClN5O2 B2432521 1-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207052-64-9

1-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2432521
CAS RN: 1207052-64-9
M. Wt: 419.87
InChI Key: KYDPSIKGANCYCM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O2 and its molecular weight is 419.87. The purity is usually 95%.
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Scientific Research Applications

Lipase and α-Glucosidase Inhibition

Compounds derived from a similar chemical structure have demonstrated potential in inhibiting lipase and α-glucosidase. Specifically, certain derivatives showed significant anti-lipase activity and potent anti-α-glucosidase activity, suggesting potential applications in metabolic-related conditions (Bekircan, Ülker & Menteşe, 2015).

NK-1 Antagonist Activity

Regioselective pyridine metallation chemistry was employed to produce compounds that exhibit NK-1 antagonist activity. This indicates potential applications in targeting neurokinin-1 receptors, which are involved in various physiological processes (Jungheim et al., 2006).

Antioxidant Properties

A series of derivatives have been synthesized and evaluated for their antioxidant and antiradical activities. This highlights the compound's potential role in combating oxidative stress-related diseases (Bekircan et al., 2008).

Tetrel Bonding Interactions

Research into the tetrel bonding interactions of triazole derivatives, including similar compounds, has been conducted. This involves studying their self-assembled structures and interaction energies, which could have implications in materials science and molecular engineering (Ahmed et al., 2020).

Synthesis of Novel Compounds

Various novel heterocyclic compounds have been synthesized starting from related triazole structures, showcasing the compound's utility in medicinal chemistry for developing new pharmacologically active agents (Brahmi et al., 2018).

Antimicrobial Activity

Some derivatives have been synthesized and shown to possess antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Jadhav et al., 2017).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c1-30-19-10-4-15(5-11-19)13-25-22(29)20-21(16-3-2-12-24-14-16)28(27-26-20)18-8-6-17(23)7-9-18/h2-12,14H,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDPSIKGANCYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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